molecular formula C16H10N2O B610665 sAJM589

sAJM589

Cat. No.: B610665
M. Wt: 246.26 g/mol
InChI Key: WZBDRAAGHRCRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Mexiletine has a wide range of scientific research applications:

Chemical Reactions Analysis

Mexiletine undergoes several types of chemical reactions, including:

    Oxidation: Mexiletine can be oxidized using various oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the compound’s structure.

    Substitution: Mexiletine can undergo substitution reactions, particularly involving its amine and phenoxy groups.

Common reagents used in these reactions include divinylsulfone for derivatization and tris(bipyridine)ruthenium(III) for chemiluminescence detection . Major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

benzo[a]phenazin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O/c19-15-9-14-16(11-6-2-1-5-10(11)15)18-13-8-4-3-7-12(13)17-14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBDRAAGHRCRKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=NC4=CC=CC=C4N=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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